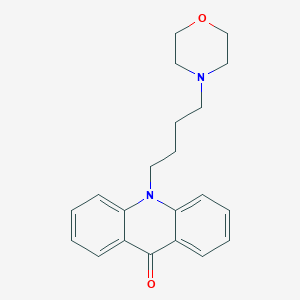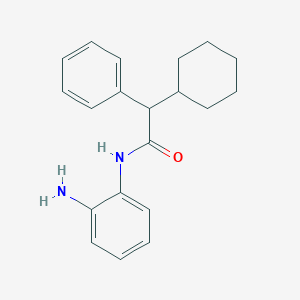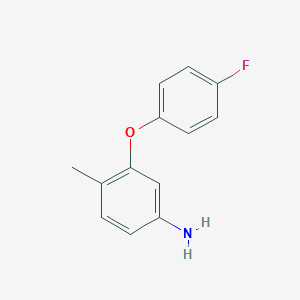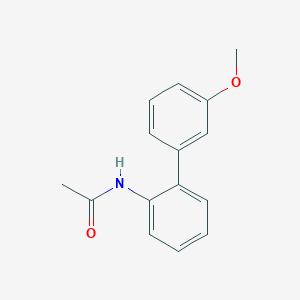
Cyclohexyl(mesityl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(mesityl)methanone is an organic compound that belongs to the class of methanones It features a cyclohexyl group and a mesityl group attached to a central carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl(mesityl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of mesitylene with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling reaction conditions is common in industrial settings to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl(mesityl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring in the mesityl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Cyclohexyl(mesityl)carboxylic acid or cyclohexyl(mesityl)ketone.
Reduction: Cyclohexyl(mesityl)methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(mesityl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclohexyl(mesityl)methanone involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its role in different chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexyl(phenyl)methanone
- Cyclohexyl(tolyl)methanone
- Cyclohexyl(4-methoxyphenyl)methanone
Uniqueness
Cyclohexyl(mesityl)methanone is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity. This makes it distinct from other similar compounds that may have less bulky substituents.
Eigenschaften
CAS-Nummer |
3674-76-8 |
|---|---|
Molekularformel |
C16H22O |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
cyclohexyl-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C16H22O/c1-11-9-12(2)15(13(3)10-11)16(17)14-7-5-4-6-8-14/h9-10,14H,4-8H2,1-3H3 |
InChI-Schlüssel |
RGRRJUHUJDHUEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14117045.png)

![3-(4-ethoxyphenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117050.png)





![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117081.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B14117096.png)


